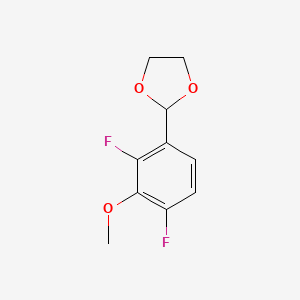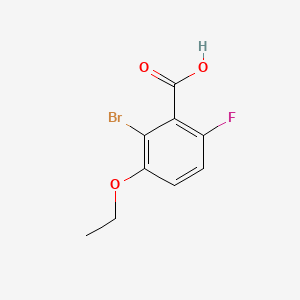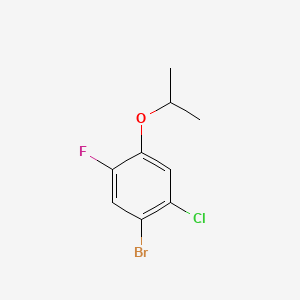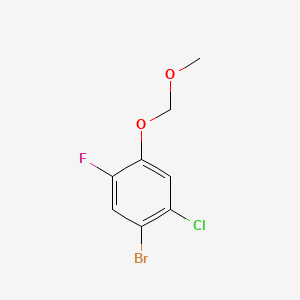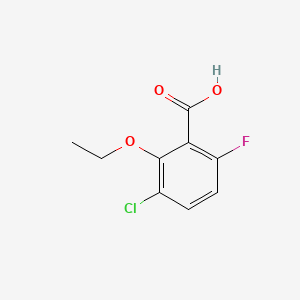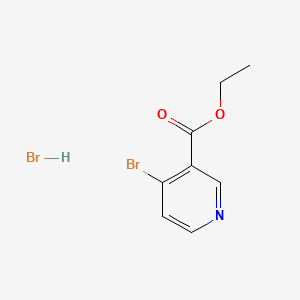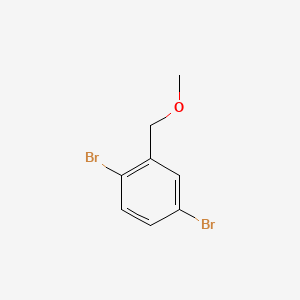
1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “1-(Benzyloxy)-4-bromo-5-chloro-2-fluorobenzene” belong to the class of organic compounds known as aromatic compounds. They are characterized by one or more planar rings of atoms joined by covalent bonds of two different kinds .
Synthesis Analysis
The synthesis of such compounds typically involves various organic reactions, including substitution reactions where bromo, chloro, and fluoro groups can be introduced into the benzene ring .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques. For instance, the reaction with nucleophiles could result in the replacement of the halogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity with other chemicals are typically determined through various laboratory experiments .Scientific Research Applications
BFCF has a wide range of applications in scientific research. It is used as a building block in the synthesis of other organic compounds and as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene, pyridine, and quinoline derivatives. BFCF has been used in the synthesis of novel fluorescent dyes, which are used in a variety of biological and medical applications. Additionally, BFCF has been used in the synthesis of polymers, which have potential applications in the development of new materials.
Mechanism of Action
The mechanism of action of BFCF is not well understood. However, it is known that BFCF undergoes a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. In electrophilic substitution reactions, BFCF acts as an electrophile, which reacts with nucleophiles such as water, alcohols, and amines to form new compounds. In nucleophilic substitution reactions, BFCF acts as a nucleophile, which reacts with electrophiles such as halogens and carbonyl compounds to form new compounds. In cycloaddition reactions, BFCF acts as a dienophile, which reacts with dienophiles such as alkenes and alkynes to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFCF are not well understood. However, studies have shown that BFCF can interact with a variety of enzymes and receptors in the body, which may lead to a variety of effects. For example, BFCF has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter release. Additionally, BFCF has been shown to interact with the serotonin receptor, which may lead to changes in mood and behavior.
Advantages and Limitations for Lab Experiments
The main advantage of using BFCF in laboratory experiments is its versatility. It can be used in a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. Additionally, BFCF is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using BFCF in laboratory experiments is its toxicity. BFCF is a hazardous compound and should be handled with care.
Future Directions
Future research into BFCF should focus on its biochemical and physiological effects. Studies should be conducted to determine the exact mechanism of action of BFCF and its interactions with enzymes and receptors in the body. Additionally, studies should be conducted to determine the potential therapeutic applications of BFCF, such as its use as an inhibitor of acetylcholinesterase or as an agonist of the serotonin receptor. Finally, research should be conducted to determine the potential toxic effects of BFCF and to develop methods for its safe handling and disposal.
Synthesis Methods
BFCF can be synthesized by a variety of methods, including the Friedel-Crafts reaction, the Grignard reaction, and the Wittig reaction. In the Friedel-Crafts reaction, BFCF is produced by the reaction of benzyl bromide and chloroform in the presence of an aluminum chloride catalyst. In the Grignard reaction, BFCF is produced by the reaction of bromobenzene and chlorotrifluoromethane in the presence of a magnesium metal catalyst. In the Wittig reaction, BFCF is produced by the reaction of benzyl bromide and chloroform in the presence of a phosphonium salt catalyst.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKMFLHWVZPGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

